EF24

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

917813-75-3 |

|---|---|

Molekularformel |

C19H15F2NO |

Molekulargewicht |

311.3 g/mol |

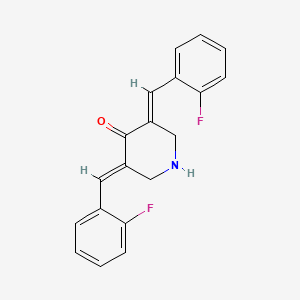

IUPAC-Name |

(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one |

InChI |

InChI=1S/C19H15F2NO/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21/h1-10,22H,11-12H2/b15-9+,16-10+ |

InChI-Schlüssel |

NIVYQYSNRUIFIF-KAVGSWPWSA-N |

Isomerische SMILES |

C\1NC/C(=C\C2=CC=CC=C2F)/C(=O)/C1=C/C3=CC=CC=C3F |

Kanonische SMILES |

C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

EF24: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: EF24, a synthetic monocarbonyl analog of curcumin, has emerged as a potent anti-cancer agent with significantly enhanced bioavailability and efficacy compared to its parent compound.[1] This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its cytotoxic and cytostatic effects on cancer cells. It details the compound's impact on critical signaling pathways, cell cycle regulation, and the induction of apoptosis, supported by quantitative data and detailed experimental methodologies. The primary mechanism involves the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[1][2][3] Additionally, this compound modulates intracellular reactive oxygen species (ROS) levels and affects other critical pathways, including MAPK and STAT3, to induce cell cycle arrest and apoptosis.[2] This guide is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of Action

This compound's anti-neoplastic activity is multifaceted, stemming from its ability to interact with several key cellular pathways that govern cancer cell proliferation, survival, and metastasis.

Inhibition of the NF-κB Signaling Pathway

The most well-documented mechanism of this compound is its potent inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that is constitutively active in many cancers, promoting the expression of genes involved in cell survival, proliferation, and inflammation.

This compound directly targets and inhibits the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the natural inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its pro-survival target genes, such as Bcl-2 and COX-2. Studies have shown that this compound blocks the nuclear translocation of NF-κB with an IC50 value of 1.3 µM, approximately 10 times more potent than curcumin. This action effectively shuts down a primary survival pathway for cancer cells, sensitizing them to apoptosis.

Modulation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

This compound's effect on ROS is cell-type dependent, but it often leads to an increase in intracellular ROS levels, inducing a state of lethal oxidative stress in cancer cells. Cancer cells, due to their high metabolic rate, already exist in a state of heightened oxidative stress, making them more vulnerable to further ROS induction than normal cells.

In gastric cancer cells, this compound targets and inhibits thioredoxin reductase 1 (TrxR1), a key antioxidant enzyme. This inhibition leads to a rapid accumulation of ROS, which in turn causes endoplasmic reticulum (ER) stress and triggers apoptosis. In cholangiocarcinoma, this compound-induced ROS depletes intracellular glutathione (GSH), causes mitochondrial membrane depolarization, and inhibits STAT3 phosphorylation, culminating in apoptotic cell death.

Induction of G2/M Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting tumor growth. The mechanism involves the modulation of key cell cycle regulatory proteins. Studies in liver and gastric cancer cells show that this compound treatment leads to a decreased expression of Cyclin B1 and Cdc2, two essential proteins for the G2/M transition. Concurrently, this compound can elevate the levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, further enforcing the cell cycle checkpoint.

Effects on Other Signaling Pathways

-

MAPK Pathway: The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, appears to be context-dependent. Some studies report that this compound induces apoptosis through the upregulation and activation of MAPK pathways. Conversely, other research indicates that this compound's anti-tumor activity in oral squamous cell carcinoma is mediated by the deactivation of the MAPK/ERK signaling pathway.

-

STAT3 Pathway: In some cancer models, this compound has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. However, in prostate cancer cells, this compound was found to inhibit NF-κB without affecting STAT3 signaling, suggesting a degree of selectivity. In cholangiocarcinoma, the inhibition of STAT3 phosphorylation by this compound is a direct consequence of ROS production.

Quantitative Data: In Vitro Efficacy

The cytotoxic potency of this compound has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness at low micromolar concentrations.

| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |

| Adrenocortical Carcinoma | SW13 | 6.5 | |

| Adrenocortical Carcinoma | H295R | ~5.0 | |

| Melanoma | (Not specified) | 0.7 | |

| Breast Cancer | MDA-MB-231 | 0.8 | |

| Lung Cancer (NSCLC) | A549, H520 | Effective at 4.0 | |

| Various Cancers | Panel Average | 0.7 - 1.3 |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 4,000 cells per well and allowed to adhere for 24 hours.

-

Treatment: The growth medium is replaced with a fresh medium containing various concentrations of this compound (e.g., 0.5 µM to 16 µM). A control group receives a medium with the vehicle (e.g., DMSO) only.

-

Incubation: Cells are incubated with the compound for a specified period, typically 24 or 48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read using a microplate spectrophotometer at a wavelength of 563-570 nm. Cell viability is expressed as a percentage relative to the control group.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand how this compound affects their expression or activation state (e.g., phosphorylation).

-

Cell Lysis: After treatment with this compound for the desired time and concentration, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p65, anti-Cdc2, anti-p-STAT3) overnight at 4°C.

-

Washing & Secondary Antibody: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control like β-actin or GAPDH is used to normalize the results.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

-

Cell Treatment: Cells are cultured and treated with the desired concentrations of this compound for a specific duration (e.g., 14-48 hours).

-

Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Fixation: Cells are fixed by adding them dropwise into ice-cold 70% ethanol while vortexing gently, followed by incubation for at least 2 hours at -20°C.

-

Staining: Fixed cells are washed to remove ethanol and then resuspended in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

-

Data Interpretation: The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases can be calculated. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.

References

- 1. Frontiers | Bioactivities of this compound, a Novel Curcumin Analog: A Review [frontiersin.org]

- 2. Anticarcinogenic Potency of this compound: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Modulation of the EF24 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EF24, a synthetic analog of curcumin, has emerged as a potent anti-cancer and anti-inflammatory agent with superior bioavailability compared to its parent compound. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, with a primary focus on its modulation of key signaling pathways. We delve into its intricate interactions with the NF-κB, STAT3, and MAPK signaling cascades, presenting quantitative data on its efficacy and detailed protocols for key experimental procedures. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Curcumin, the active compound in turmeric, has long been recognized for its medicinal properties. However, its clinical application has been hampered by poor bioavailability.[1] this compound, or 3,5-bis(2-fluorobenzylidene)piperidin-4-one, was synthesized to overcome this limitation and has demonstrated significantly enhanced biological activity.[2] It exhibits potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects across a wide range of cancer cell lines and in preclinical models.[2][3] The primary mechanism of action of this compound involves the modulation of critical signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting multiple signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target. It also significantly impacts the Signal Transducer and Activator of Transcription 3 (STAT3) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. This compound is a potent inhibitor of this pathway. It has been shown to directly target and inhibit IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[4] This leads to the downregulation of NF-κB target genes involved in cell survival (e.g., Bcl-2) and inflammation (e.g., COX-2).

Modulation of the STAT3 and MAPK Pathways

This compound has also been shown to modulate the STAT3 and MAPK signaling pathways, although the effects can be cell-type dependent. In some cancer cells, this compound inhibits the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival. In contrast, its effect on the MAPK pathway is more complex. While some studies report an activation of p38 MAPK and JNK, leading to apoptosis, others have observed an inhibition of the ERK pathway, which is typically associated with cell survival.

Quantitative Data on this compound's Efficacy

The anti-cancer and anti-inflammatory properties of this compound have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW13 | Adrenocortical Carcinoma | 6.5 | |

| H295R | Adrenocortical Carcinoma | 5.0 | |

| A549 | Non-Small Cell Lung Cancer | 6.1 - 6.8 | |

| LLC | Lung Cancer | 6.1 - 6.8 | |

| H1650 | Lung Cancer | 6.1 - 6.8 | |

| TT | Medullary Thyroid Cancer | 4.0 | |

| MZ-CRC-1 | Medullary Thyroid Cancer | 6.55 | |

| Various | Panel of Cancer Cell Lines | 0.7 - 1.3 |

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Concentration (µM) | Effect on Cell Cycle | Apoptosis Induction | Reference |

| Hepatocellular Carcinoma Cells | 2 | G2/M arrest | Significant increase | |

| Cisplatin-resistant Ovarian Cancer | 2 | G2/M arrest | Increased apoptosis | |

| HT-29 (Colon Cancer) | 5 | G2/M arrest | Increased sub-G1 peak | |

| HCT-116 (Colon Cancer) | 5 | - | Increased apoptosis | |

| AGS (Gastric Cancer) | 5 | - | Increased apoptosis | |

| MDA-MB-231 (Breast Cancer) | Not specified | G2/M arrest | Caspase-3 activation | |

| DU-145 (Prostate Cancer) | Not specified | G2/M arrest | Caspase-3 activation |

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is used to analyze the expression levels of proteins in the signaling pathways modulated by this compound.

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-STAT3, STAT3, p-ERK, ERK, β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to this compound treatment.

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment: After 24 hours of transfection, treat the cells with this compound for the desired time. Stimulate the cells with a known NF-κB activator (e.g., TNF-α) as a positive control.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with this compound at the desired concentration for various time points.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 5-20 mg/kg/day). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. The tumors can be further analyzed by immunohistochemistry or Western blotting.

Conclusion and Future Directions

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the modulation of key signaling pathways, particularly the NF-κB pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore its therapeutic potential. Future research should focus on clinical trials to validate its efficacy and safety in human patients. Additionally, exploring combination therapies with existing chemotherapeutic agents and investigating its effects on other signaling pathways will be crucial in fully elucidating the therapeutic landscape of this compound. The development of novel drug delivery systems to enhance its tumor-targeting capabilities also represents an exciting avenue for future investigation.

References

- 1. Curcumin - Wikipedia [en.wikipedia.org]

- 2. Bioactivities of this compound, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticarcinogenic Potency of this compound: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Activity of EF24: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Anti-Cancer and Anti-Inflammatory Properties of a Potent Curcumin Analog

EF24, a synthetic monocarbonyl analog of curcumin, has emerged as a promising therapeutic agent with potent anti-cancer and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, effects on key signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Core Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, primarily centered around its ability to induce apoptosis, trigger cell cycle arrest, and suppress inflammatory pathways in cancer cells.[1][3][4] It has demonstrated significantly greater potency and bioavailability compared to its parent compound, curcumin. Preclinical studies have shown its efficacy against a wide range of malignancies, including breast, lung, prostate, colon, pancreatic, and ovarian cancers.

Quantitative Assessment of Biological Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values serve as key indicators of its potency.

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |

| SW13 | Adrenocortical | MTT | 6.5 | |

| H295R | Adrenocortical | MTT | 5.0 | |

| SW13 | Adrenocortical | SRB | 5.3 | |

| H295R | Adrenocortical | SRB | 9.1 | |

| TT | Medullary Thyroid | MTT/SRB (mean) | 4.0 | |

| MZ-CRC-1 | Medullary Thyroid | MTT/SRB (mean) | 6.55 | |

| A549 | Lung | MTT | ~1.3 | |

| HCT-116 | Colon | MTT | ~1.0 | |

| HT-29 | Colon | MTT | ~1.0 | |

| OVCAR-3 | Ovarian | MTT | ~0.7 | |

| HeLa | Cervical | MTT | ~0.8 | |

| NCI-60 Panel | Various | SRB | Mean Panel GI50: ~1.0 (10-fold > Curcumin) |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for this compound is the potent suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes inflammation, cell survival, and proliferation. This compound has been shown to directly inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By inhibiting IKK, this compound prevents the release and nuclear translocation of the active p65/p50 NF-κB dimer, thereby blocking the transcription of pro-survival and pro-inflammatory genes.

Modulation of the PI3K/Akt Signaling Pathway

This compound has also been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation. In some cancer cell lines, this compound treatment leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of Akt activity can contribute to the pro-apoptotic and anti-proliferative effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following this compound treatment.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to measure the levels of key proteins in the NF-κB signaling pathway following this compound treatment.

Materials:

-

Cell culture dishes

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-IKKβ, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound for the desired time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a potent curcumin analog with significant preclinical anti-cancer and anti-inflammatory activity. Its multifaceted mechanism of action, primarily involving the inhibition of the NF-κB and modulation of the PI3K/Akt signaling pathways, makes it an attractive candidate for further drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising compound. Further in-vivo studies are warranted to translate these encouraging preclinical findings into clinical applications.

References

- 1. This compound Induces G2/M Arrest and Apoptosis in Cisplatin-resistant Human Ovarian Cancer Cells by Increasing PTEN Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EF-24, a Curcumin Analog, Inhibits Cancer Cell Invasion in Human Nasopharyngeal Carcinoma through Transcriptional Suppression of Matrix Metalloproteinase-9 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Induced by the Curcumin Analogue EF-24 Is Neither Mediated by Oxidative Stress-Related Mechanisms nor Affected by Expression of Main Drug Transporters ABCB1 and ABCG2 in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

EF24: A Technical Guide to a Potent Curcumin Analog for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EF24, a synthetic analog of curcumin, has emerged as a promising compound in cancer research, demonstrating significantly enhanced bioavailability and potency compared to its parent compound. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and its effects on key signaling pathways implicated in cancer progression. This document synthesizes available quantitative data, details experimental methodologies for assessing its activity, and provides visual representations of its molecular interactions to serve as a valuable resource for the scientific community.

Core Compound Details

Chemical Identity and Structure

This compound, chemically known as (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one, is a monoketone analog of curcumin.[1][2] The introduction of fluorine atoms and the piperidin-4-one core structure contributes to its improved stability and pharmacokinetic profile over curcumin.[3][4]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one | [1] |

| Molecular Formula | C₁₉H₁₅F₂NO | |

| Molecular Weight | 311.33 g/mol | |

| CAS Number | 342808-40-6 |

Quantitative Data Summary

Antiproliferative Activity (IC₅₀ Values)

This compound exhibits potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SW13 | Adrenocortical Carcinoma | 6.5 ± 2.4 | |

| H295R | Adrenocortical Carcinoma | 4.9 ± 2.8 | |

| A549 | Lung Cancer | ~1.0 | |

| MDA-MB-231 | Breast Cancer | ~1.0 | |

| OVCAR-3 | Ovarian Cancer | ~1.0 | |

| HeLa | Cervical Cancer | ~1.0 | |

| DU-145 | Prostate Cancer | Not specified | |

| B16 | Murine Melanoma | Not specified | |

| SGC-7901 | Gastric Cancer | Not specified | |

| BGC-823 | Gastric Cancer | Not specified | |

| SNU478 | Cholangiocarcinoma | Not specified | |

| HuCC-T1 | Cholangiocarcinoma | Not specified |

Pharmacokinetic Parameters (Mouse Model)

Pharmacokinetic studies in mice have demonstrated the superior bioavailability of this compound compared to curcumin.

| Parameter | Route of Administration | Value | Reference |

| Bioavailability | Oral | ~60% | |

| Bioavailability | Intraperitoneal | ~35% | |

| Peak Plasma Level (10 mg/kg dose) | Oral, IV, or IP | 2.5 µM | |

| Terminal Elimination Half-life | Intravenous | 73.6 min | |

| Plasma Clearance | Intravenous | 0.482 L/min/kg |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and apoptosis.

3.1. Inhibition of NF-κB Signaling

A primary mechanism of this compound is the potent suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound directly inhibits the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, blocking its nuclear translocation and transcriptional activity of pro-survival genes. The IC₅₀ for blocking NF-κB nuclear translocation is approximately 1.3 µM.

3.2. Modulation of STAT3 Signaling

This compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the Tyr705 residue in a dose- and time-dependent manner. This inhibition prevents the nuclear translocation of STAT3, thereby downregulating the expression of its target genes involved in cell proliferation and survival. This effect is reportedly mediated by an increase in reactive oxygen species (ROS).

3.3. Regulation of the PI3K/Akt Pathway and Apoptosis

This compound induces apoptosis through multiple mechanisms, including the modulation of the PI3K/Akt signaling pathway. It upregulates the expression of the tumor suppressor PTEN, which in turn inhibits the phosphorylation of Akt at Ser473 and Thr308. The downregulation of Akt activity leads to the modulation of apoptosis-related proteins, including a decrease in the anti-apoptotic proteins Bcl-2 and an increase in the pro-apoptotic protein Bax. This culminates in the activation of caspases and cleavage of PARP, key events in the execution of apoptosis.

Experimental Protocols

4.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

4.2. Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control.

4.3. NF-κB DNA Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)

-

Nuclear Extract Preparation: Treat cells with this compound and a positive control (e.g., TNF-α). Prepare nuclear extracts using a nuclear extraction kit.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with biotin or a radioactive isotope.

-

Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, add an excess of unlabeled probe.

-

Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.

Conclusion

This compound is a potent curcumin analog with a well-defined chemical structure and significantly improved pharmacological properties. Its ability to modulate multiple key oncogenic signaling pathways, including NF-κB, STAT3, and PI3K/Akt, underscores its potential as a multi-targeted anticancer agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound in various cancer models. Future research should focus on expanding the pharmacokinetic profiling in different preclinical models and elucidating the full spectrum of its molecular targets to facilitate its translation into clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel synthetic curcumin analog, induces apoptosis in cancer cells via a redox-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces ROS-mediated apoptosis via targeting thioredoxin reductase 1 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Solubility and Stability Profile of EF24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of EF24, a synthetic analog of curcumin with promising therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug development and is based on currently available scientific literature.

Executive Summary

This compound, or 3,5-bis(2-fluorobenzylidene)piperidin-4-one, is a monocarbonyl analog of curcumin designed to overcome the limitations of its parent compound, notably its poor bioavailability and stability.[1] While exhibiting enhanced biological activity, a thorough understanding of its physicochemical properties is paramount for its successful translation into a clinical candidate. This guide summarizes the known solubility and stability characteristics of this compound, details relevant experimental protocols, and illustrates key signaling pathways influenced by this compound.

Solubility Profile

This compound is a lipophilic molecule with limited aqueous solubility, a critical factor influencing its formulation and delivery.[2] While precise quantitative data across a wide range of organic solvents is not extensively published, available information indicates its solubility characteristics.

Table 1: Quantitative Solubility Data for this compound

| Solvent System | Solubility | Method | Reference(s) |

| Water | Poor/Insoluble | Not specified | [2] |

| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL | Not specified | Inferred from common lab practice[3][4] |

| Aqueous solution with HPβCD | 13.8 mg/mL (from 1.64 mg/mL) | Phase solubility analysis | from a study on a related compound |

2.1 Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Workflow for Shake-Flask Solubility Determination

References

- 1. Bioactivities of this compound, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

EF24: A Synthetic Curcumin Analog for Advanced Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EF24, a synthetic monoketone analog of curcumin, has emerged as a potent therapeutic candidate with significantly enhanced bioavailability and biological activity compared to its parent compound.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its core mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development. This compound exhibits robust anti-cancer, anti-inflammatory, and anti-bacterial properties, primarily through the modulation of key cellular signaling pathways, including the inhibition of NF-κB.[1][2] This document is intended to serve as a foundational resource for professionals engaged in oncology, pharmacology, and medicinal chemistry, offering the necessary data and methodologies to explore the full therapeutic potential of this compound.

Introduction: Overcoming the Limitations of Curcumin

Curcumin, a polyphenol derived from the rhizome of Curcuma longa, has long been recognized for its wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cancer effects.[1] However, its clinical application has been significantly hampered by poor oral bioavailability and limited efficacy. In response to these challenges, numerous synthetic analogs have been developed, with this compound (3,5-bis(2-fluorobenzylidene)piperidin-4-one) standing out as a particularly promising derivative.

First synthesized and screened in 2004 by Adams et al., this compound demonstrated a high degree of cytotoxicity towards cancer cells, surpassing the potency of the conventional chemotherapeutic drug cisplatin in inhibiting tumor cell growth. Subsequent research has consistently shown that this compound is more potent than curcumin, with some studies indicating a 10 to 20-fold lower IC50 value in various cancer cell lines. Its enhanced potency and bioavailability make it a compelling subject for further investigation as a standalone therapeutic agent or in combination with other treatments.

Chemical Structure and Properties

This compound is a synthetic monoketone analog of curcumin.

-

Chemical Name: 3,5-bis(2-fluorobenzylidene)piperidin-4-one

-

Molecular Formula: C₁₉H₁₅F₂NO

-

Molecular Weight: 311.3 g/mol

Mechanism of Action: A Multi-Faceted Approach to Disease

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammation.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for this compound is the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates inflammation, cell survival, and proliferation. In cancer cells, the NF-κB pathway is often constitutively active, promoting tumor growth and resistance to therapy.

This compound has been shown to block the cytokine-induced nuclear translocation of NF-κB. This is achieved, at least in part, by inhibiting the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. Some evidence suggests a direct inhibitory effect on the kinase activity of IKKβ, a key component of the IκB kinase complex.

Caption: this compound inhibits the NF-κB signaling pathway.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is achieved through multiple mechanisms:

-

Redox-Dependent Mechanism: this compound can act as a Michael acceptor, reacting with glutathione (GSH) and thioredoxin. This leads to a reduction in intracellular GSH levels, inducing oxidative stress and a depolarization of the mitochondrial membrane potential, ultimately triggering apoptosis.

-

Caspase Activation: Treatment with this compound leads to the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade.

-

Regulation of Bcl-2 Family Proteins: this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. It can also promote the proteasomal degradation of Bcl-2 family proteins.

-

Cytochrome c Release: The altered mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway.

Caption: this compound induces apoptosis through multiple pathways.

Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including breast, prostate, and liver cancer cells. This arrest is associated with a significant decrease in the expression of key G2/M regulatory proteins such as cyclin B1 and Cdc2. Additionally, this compound treatment has been shown to increase the levels of p53 and p21, which are critical regulators of cell cycle progression.

Other Mechanisms

-

Anti-Angiogenic Effects: this compound is a potent anti-angiogenic compound, with activity comparable to the anti-angiogenic drug TNP-470. It has been shown to reduce the expression of vascular endothelial growth factor (VEGF).

-

Inhibition of HIF-1α: this compound can inhibit the activity of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in tumor progression, by sequestering it in the cytoplasm and promoting its degradation.

-

Modulation of MAPK/ERK Pathway: this compound can deactivate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.

-

Senolytic Agent: Recent studies have identified this compound as a potent and broad-spectrum senolytic agent, selectively killing senescent cells by inducing apoptosis.

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Melanoma | Melanoma | 0.7 | |

| MDA-MB-231 | Breast Cancer | 0.8 | |

| IGROV1 | Ovarian Cancer | 1.6 (24h) | |

| SK-OV-3 | Ovarian Cancer | 2.4 (24h) | |

| SW13 | Adrenocortical Tumor | 6.5 | |

| H295R | Adrenocortical Tumor | 4.9 - 5.0 | |

| IKKβ | (Kinase Assay) | 1.9 |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Cancer Model | Key Findings | Reference |

| Breast Tumor Xenograft | Effectively inhibited tumor growth with little toxicity. | |

| Subcutaneous HCC | Significantly decreased tumor weight with no change in total body weight. | |

| Orthotopic HCC | Significantly reduced liver/body weight ratio and relative tumor areas. | |

| Cholangiocarcinoma Xenograft | Significantly suppressed tumor growth and metastasis with low toxicity. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of this compound.

Cell Culture

-

Cell Lines: Obtain desired cancer cell lines (e.g., MDA-MB-231, DU-145, Hepa1-6) from a reputable cell bank.

-

Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

Western Blotting

-

Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, Bcl-2, Bax, Caspase-3, Cyclin B1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Anti-Inflammatory Effects of EF24

Introduction

This compound, or 3,5-bis(2-fluorobenzylidene)piperidin-4-one, is a synthetic monoketone analog of curcumin.[1][2] While curcumin has well-documented anti-inflammatory properties, its clinical application is often hampered by low bioavailability and potency.[3][4] this compound was developed to overcome these limitations, demonstrating enhanced bioavailability and more potent biological activity.[3] This document provides a comprehensive technical overview of the anti-inflammatory effects of this compound, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The primary mechanism of action for this compound's anti-inflammatory effects is the potent suppression of the nuclear factor-κB (NF-κB) signaling pathway.

Core Mechanism of Action: Inhibition of NF-κB Signaling

The cornerstone of this compound's anti-inflammatory activity is its ability to directly inhibit the IκB kinase (IKK) complex. In the canonical NF-κB pathway, pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate IKK. Activated IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound intervenes at a critical upstream step by directly inhibiting the catalytic activity of IKKβ. This action prevents the phosphorylation and degradation of IκBα, effectively trapping NF-κB in the cytoplasm in its inactive state and blocking the downstream inflammatory cascade. Studies have shown that this compound blocks the nuclear translocation of NF-κB with an IC50 value of 1.3 μM, which is approximately 10 times more potent than curcumin (IC50 of 13 μM).

In the context of LPS-induced inflammation, this compound appears to act at or upstream of the MyD88 adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the NF-κB response to bacterial endotoxins.

Figure 1: this compound mechanism of action on the NF-κB signaling pathway.

Modulation of Other Signaling Pathways

While NF-κB is the primary target, this compound also influences other pathways involved in inflammation and cellular stress responses.

-

MAPK Pathways: The effect of this compound on mitogen-activated protein kinase (MAPK) pathways—including ERK, JNK, and p38—appears to be context- and cell-type-dependent. In some cancer cells, this compound induces apoptosis by upregulating all three major MAPK pathways. In contrast, it can deactivate the MAPK/ERK pathway in other cancer types. Specifically in nasopharyngeal carcinoma cells, this compound was found to inhibit the activation of JNK, but not ERK or p38, to suppress cancer cell invasion. Another study in acute myeloid leukemia cells showed this compound triggers apoptosis through the activation of p38 MAPK. This variability suggests that this compound's interaction with MAPK signaling is complex and may be a secondary or cell-specific effect.

-

Nrf2 Pathway: In a rat model of hemorrhage, this compound was shown to induce the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated protective mechanisms against oxidative stress. The Nrf2 pathway is a critical regulator of antioxidant responses, and its activation by this compound contributes to the overall reduction in tissue damage during inflammatory events.

Figure 2: this compound's modulatory effects on MAPK and Nrf2 pathways.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: In Vitro Inhibition Data

| Parameter | Cell Type | Stimulant | This compound Concentration | Result | Reference |

|---|---|---|---|---|---|

| NF-κB Nuclear Translocation (IC50) | A549 Lung Cancer | TNF-α | 1.3 µM | 10-fold more potent than Curcumin (13 µM) | |

| MHC Class II, CD80, CD86 Expression | JAWS II Dendritic Cells | LPS | Not specified | Reduction in expression | |

| Pro-inflammatory Cytokine Secretion | JAWS II Dendritic Cells | LPS | Not specified | Reduction in TNF-α and IL-6 |

| TRAF3IP2 Expression | Human Aortic Smooth Muscle Cells | IL-18 | Not specified | Attenuated IL-18-induced expression | |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Parameter Measured | This compound Treatment | Result | Reference |

|---|---|---|---|---|

| Rat Hemorrhage Model | Plasma Cytokines (TNF-α, IL-6, IL-1α, IL-1β) | 0.4 mg/kg (i.p.) | Significant reduction compared to untreated | |

| Rat Hemorrhage Model | Lung Tissue Markers (TLR4, p-p65, iNOS, COX-2) | 0.4 mg/kg (i.p.) | Marked suppression of hemorrhage-induced expression | |

| Mouse Ischemic Stroke Model | Ipsilateral Tissue Cytokines | Prophylactic or Post-reperfusion | >90-fold reduction in IL-6 ; 3-fold reduction in TNF-α |

| Rat Hemorrhage Model | Survival Rate | 0.4 mg/kg (i.p.) | Significant improvement compared to vehicle control | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize this compound's anti-inflammatory effects.

Protocol 1: In Vitro IKK Kinase Assay

This assay directly measures the inhibitory effect of this compound on the catalytic activity of the IKK complex.

-

Cell Culture and Treatment:

-

Culture A549 cells in appropriate media until they reach 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with 10 ng/mL TNF-α for 10 minutes to activate the IKK complex.

-

-

Immunoprecipitation of IKK Complex:

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with an anti-IKKγ antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2 hours to capture the immunocomplexes.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing 10 µCi of [γ-³²P]ATP and purified GST-IκBα (as the substrate).

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) GST-IκBα.

-

Quantify the band intensity using densitometry software. A reduction in signal in this compound-treated samples indicates IKK inhibition.

-

Protocol 2: NF-κB Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine the extent of NF-κB nuclear translocation and DNA binding activity.

-

Nuclear Extract Preparation:

-

Treat cells (e.g., DU145 prostate cancer cells) with this compound (e.g., 5 µM) or vehicle for 24 hours, followed by stimulation with an appropriate agent (e.g., TNF-α or IFN) for 30 minutes.

-

Harvest cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

-

-

Probe Labeling:

-

Synthesize a double-stranded oligonucleotide probe containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

End-label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled probe to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

In a binding reaction buffer, incubate 5-10 µg of nuclear extract with the ³²P-labeled NF-κB probe for 20-30 minutes at room temperature.

-

For competition assays, add a 50-fold excess of unlabeled ("cold") probe to a parallel reaction to confirm binding specificity.

-

-

Electrophoresis and Visualization:

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and perform autoradiography to visualize the bands.

-

The intensity of the shifted band corresponding to the NF-κB-DNA complex will be reduced in samples from this compound-treated cells.

-

Figure 3: General experimental workflow for investigating this compound.

Conclusion

This compound is a potent anti-inflammatory agent that demonstrates significant advantages over its parent compound, curcumin. Its primary mechanism involves the direct inhibition of IKK, leading to robust suppression of the NF-κB signaling pathway. This activity is complemented by the modulation of other cellular pathways, such as Nrf2, contributing to a comprehensive anti-inflammatory and cytoprotective profile. The quantitative data from both in vitro and in vivo models consistently support its efficacy in reducing inflammatory mediators and improving outcomes in models of severe inflammation. The detailed protocols provided herein offer a framework for further investigation into the therapeutic potential of this compound for a range of NF-κB-dependent inflammatory diseases.

References

- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (this compound), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (this compound), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivities of this compound, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Bioactivities of this compound, a Novel Curcumin Analog: A Review [frontiersin.org]

The Curcumin Analog EF24: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF24, a synthetic analog of curcumin, has emerged as a potent anti-cancer agent with significantly greater bioavailability and efficacy than its parent compound. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's therapeutic effects, specifically focusing on its ability to induce apoptosis and cell cycle arrest in cancer cells. This document summarizes key quantitative data, details experimental methodologies for studying this compound's effects, and visualizes the intricate signaling pathways involved.

Data Presentation: The Anti-Proliferative Efficacy of this compound

This compound exhibits potent cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. A summary of these findings is presented below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cisplatin-resistant Ovarian Cancer (CR) | Ovarian Cancer | 0.65 | [1] |

| Cisplatin-sensitive Ovarian Cancer (CS) | Ovarian Cancer | 0.50 | [1] |

| Chinese Hamster Ovary (CHO) | Normal Ovary | 4.60 | [1] |

| HCT-116 | Colon Cancer | ~1.0 - 5.0 | [2] |

| HT-29 | Colon Cancer | ~1.0 - 5.0 | [2] |

| AGS | Gastric Cancer | ~1.0 - 5.0 | |

| A549 | Non-small Cell Lung Cancer | Not specified | |

| SPC-A1 | Non-small Cell Lung Cancer | Not specified | |

| H460 | Non-small Cell Lung Cancer | Not specified | |

| H520 | Non-small Cell Lung Cancer | Not specified | |

| DU145 | Prostate Cancer | Not specified | |

| B16 | Melanoma | Not specified | |

| HuCCT-1 | Cholangiocarcinoma | 1.1 - 2.0 | |

| TFK-1 | Cholangiocarcinoma | 1.1 - 2.0 | |

| HuH28 | Cholangiocarcinoma | 1.1 - 2.0 |

Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle, predominantly at the G2/M phase. These processes are orchestrated through the modulation of several critical signaling pathways.

Apoptosis Induction

This compound triggers apoptosis through both intrinsic and extrinsic pathways, often in a cell-type-dependent manner. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic cascades.

Key Signaling Pathways in this compound-Induced Apoptosis:

-

NF-κB Inhibition: this compound is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of cell survival, inflammation, and proliferation. By inhibiting the IκB kinase (IKK), this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival transcriptional activity.

-

PI3K/Akt Pathway Modulation: this compound has been shown to upregulate the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt signaling pathway. This inhibition leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.

-

ROS-Mediated Apoptosis: In several cancer cell lines, this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress can trigger mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the caspase cascade.

-

FasL Upregulation: this compound can induce the expression of Fas ligand (FasL), a key component of the extrinsic apoptosis pathway, leading to caspase-8 activation.

Caption: this compound induces apoptosis through multiple interconnected signaling pathways.

Cell Cycle Arrest

This compound predominantly induces cell cycle arrest at the G2/M transition phase in various cancer cell lines. This prevents cancer cells from entering mitosis and ultimately leads to their demise.

Key Regulators in this compound-Induced G2/M Arrest:

-

p53 and p21 Activation: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. p21 plays a crucial role in halting the cell cycle by inhibiting the activity of cyclin-CDK complexes that are necessary for progression through the G2 and M phases.

-

Downregulation of G2/M Checkpoint Proteins: this compound has been shown to decrease the expression of key G2/M regulatory proteins such as Cyclin B1 and Cdc2.

Caption: this compound induces G2/M cell cycle arrest by upregulating p53 and p21.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to investigate the effects of this compound on apoptosis and cell cycle.

Western Blotting for Protein Expression Analysis

This protocol outlines the steps to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.

1. Cell Lysis and Protein Extraction:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with desired concentrations of this compound for specified time points.

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins based on molecular weight.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p53, p21, Cyclin B1, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Caption: A generalized workflow for Western Blotting analysis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

1. Cell Treatment and Harvesting:

-

Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired duration.

-

Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Wash the cells with cold PBS.

2. Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-negative cells are live cells.

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

1. Cell Preparation:

-

Treat cells with this compound as required.

-

Harvest the cells by trypsinization and wash with PBS.

2. Fixation:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

4. Data Acquisition and Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is typically displayed as a histogram, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.

-

Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

An In-depth Technical Guide on the Antibacterial Properties of EF24

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EF24, a synthetic analog of curcumin, has demonstrated significant potential as a broad-spectrum antibacterial agent. This technical guide provides a comprehensive overview of the antibacterial properties of this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. This compound exhibits a dual mechanism of action, involving the inhibition of the SecA protein, a crucial component of the bacterial Sec translocon system for protein secretion, and the induction of DNA damage. This multifaceted approach suggests a lower propensity for the development of bacterial resistance. This document consolidates available data on its antibacterial spectrum, potency, and the methodologies used to evaluate its efficacy, providing a valuable resource for researchers and professionals in the field of drug development.

Introduction

The rising threat of antimicrobial resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. This compound, or 3,5-bis(benzylidene)-4-piperidone, is a synthetic monocarbonyl analog of curcumin, the active compound in turmeric. While curcumin itself possesses antibacterial properties, its clinical utility is hampered by poor bioavailability. This compound was designed to overcome this limitation, exhibiting enhanced stability and bioavailability, and has shown promising activity not only in anticancer and anti-inflammatory studies but also as a direct antibacterial agent. This guide focuses specifically on the antibacterial attributes of this compound, providing a detailed technical resource for the scientific community.

Mechanism of Antibacterial Action

The antibacterial efficacy of this compound stems from a multi-targeted approach, disrupting essential cellular processes in both Gram-positive and Gram-negative bacteria.

Inhibition of Protein Secretion

A primary mechanism of this compound's antibacterial activity is the inhibition of the Sec protein secretion system. Specifically, this compound targets SecA, an ATPase that provides the energy for the translocation of unfolded proteins across the bacterial cell membrane. By inhibiting SecA, this compound disrupts the proper localization of a wide range of proteins essential for bacterial survival, including those involved in cell wall maintenance, nutrient acquisition, and virulence. This disruption of protein transport leads to a cascade of detrimental effects, ultimately resulting in bacterial cell death.

Induction of DNA Damage

In addition to disrupting protein secretion, this compound has been shown to cause damage to bacterial DNA. The precise mechanism of this DNA damage is still under investigation but may involve the generation of reactive oxygen species (ROS) or direct interaction with DNA. This genotoxic effect triggers the bacterial SOS response, a global response to DNA damage that includes the upregulation of DNA repair enzymes. However, if the damage is too extensive, the SOS response can lead to programmed cell death.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 12.5 | [1][2] |

| Enterococcus faecalis | Positive | 25 | [1][2] |

| Escherichia coli | Negative | 50 | [1] |

Note: The provided MIC values are based on available literature and may vary depending on the specific strain and experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in MHB directly in the 96-well plate. The final volume in each well is typically 100 µL.

-